molecular formula C19H17ClN2O4S B12136255 (5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12136255
M. Wt: 404.9 g/mol
InChI Key: ANHMQWGEAPZUHJ-YBEGLDIGSA-N
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Description

Structurally, it belongs to the (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one family, characterized by a benzylidene moiety at position 5 and a substituted phenylamino group at position 2 of the thiazolidinone core . The 3,4,5-trimethoxybenzylidene group distinguishes this compound from simpler analogs, offering enhanced electron density and steric bulk, which may influence binding affinity and pharmacokinetic properties.

Synthesis involves a three-step protocol:

Condensation of 2-thioxothiazolidin-4-one with 3,4,5-trimethoxybenzaldehyde under reflux in acetic acid with sodium acetate .

Methylation of the thiol group using iodomethane and triethylamine .

Substitution with 2-chloroaniline in methanol with potassium carbonate, yielding the final product . This method achieves yields exceeding 90% under mild conditions, with structural confirmation via IR, NMR, and mass spectrometry .

Properties

Molecular Formula

C19H17ClN2O4S

Molecular Weight

404.9 g/mol

IUPAC Name

(5Z)-2-(2-chlorophenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17ClN2O4S/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-16-18(23)22-19(27-16)21-13-7-5-4-6-12(13)20/h4-10H,1-3H3,(H,21,22,23)/b16-10-

InChI Key

ANHMQWGEAPZUHJ-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-chlorophenylamine with 3,4,5-trimethoxybenzaldehyde in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a related thiazole compound was synthesized and tested for its antimicrobial efficacy against various bacterial strains. Results indicated that compounds with similar structural motifs showed promising activity against resistant strains of bacteria .

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. Research indicates that compounds with thiazole moieties can inhibit cell proliferation in various cancer cell lines. For example, derivatives similar to (5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one have demonstrated cytotoxic effects against human cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to disease progression. Notably, thiazole derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. This inhibition can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Molecular Interactions

The interactions of thiazole derivatives with various biomolecules have been a focus of research. Studies utilizing molecular docking techniques suggest that (5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one can effectively bind to target proteins involved in metabolic pathways, indicating its potential as a lead compound for drug development .

Synthesis of Hybrid Compounds

The synthesis of hybrid compounds incorporating thiazole rings has been explored to enhance biological activity. For instance, coupling this compound with other pharmacophores has resulted in novel entities with improved therapeutic profiles against microbial infections and cancer .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in real-world applications:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized thiazole derivatives against common pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics .
  • Anticancer Screening : Another investigation assessed the cytotoxic effects of thiazole compounds on various cancer cell lines. The study found that the compounds induced apoptosis in a dose-dependent manner, suggesting their potential as anticancer agents .
  • Enzyme Inhibition : Research focused on the enzyme inhibition properties of thiazole derivatives revealed significant activity against acetylcholinesterase. This finding supports their further development for cognitive enhancement therapies .

Mechanism of Action

The mechanism of action of (5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Benzylidene Modifications: The 3,4,5-trimethoxy group in the target compound enhances electron donation and steric hindrance compared to halogenated or nitro-substituted analogs. This may improve interactions with hydrophobic enzyme pockets but reduce solubility in aqueous media . Phenylamino Modifications: The 2-chloro substituent offers a balance between electronegativity and steric effects, unlike the 4-nitro group in 6j, which increases polarity but may induce metabolic instability .
  • Synthetic Efficiency :

    • Halogenated benzylidenes (e.g., 6j, 6b) and the target compound are synthesized with comparable yields (>90%), but the trimethoxy variant may require longer reaction times due to steric effects .

Antitubercular Activity:

  • Compound 6j (4-nitro substituent) exhibits moderate activity against Mycobacterium tuberculosis (MIC₅₀ = 3.12 µg/mL), attributed to the nitro group’s electrophilic character .

Anticancer Potential:

  • Analogs with fluorinated benzylidenes () show improved cytotoxicity profiles, likely due to fluorine’s ability to modulate pKa and membrane permeability .
  • The trimethoxy group in the target compound may enhance tubulin-binding activity, a mechanism observed in structurally similar anticancer agents .

Physicochemical Properties

Property Target Compound 6j 6b
Solubility Low in water; high in DMSO Moderate in DMSO Low in polar solvents
Thermal Stability Likely high (methoxy groups resist degradation) Stable up to 112°C Stable up to 144°C
Spectral Data NH peak ~δ 10.8 (1H NMR) NH: δ 10.88 NH: δ 11.20

Biological Activity

The compound (5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole derivatives are known for their potential as therapeutic agents due to their involvement in various biological processes, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this specific thiazole compound.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of amines with α-halo ketones or aldehydes. For the compound , the synthetic route likely includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The introduction of substituents such as the 2-chlorophenyl and 3,4,5-trimethoxybenzylidene groups enhances its biological activity by modulating its interaction with biological targets.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound (5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has shown promising results in inhibiting tumor cell proliferation in various studies. For instance:

  • In vitro studies indicate that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • The mechanism of action may involve the induction of apoptosis or cell cycle arrest through modulation of key signaling pathways.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that:

  • Compounds similar to the one exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • The Minimum Inhibitory Concentration (MIC) values for certain derivatives can be as low as 31.25 µg/ml against specific pathogens like Candida glabrata and Klebsiella pneumoniae .

Tyrosinase Inhibition

Recent studies have highlighted the potential of thiazole derivatives as tyrosinase inhibitors:

  • The compound's structure allows it to effectively inhibit tyrosinase activity, which is crucial in melanin biosynthesis.
  • This property may have applications in skin whitening products or treatments for hyperpigmentation disorders.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives:

  • Antitumor Activity : A study reported that a related thiazole derivative exhibited an IC50 value of 0.07 µM against 11β-HSD1, indicating strong anticancer potential .
  • Antimicrobial Efficacy : Another study found that various thiazole derivatives showed significant antimicrobial activity against multiple bacterial strains with MIC values ranging from 31.25 µg/ml to 62.5 µg/ml .
  • Tyrosinase Inhibition : Research showed that certain analogs demonstrated up to 106-fold greater potency than standard inhibitors like kojic acid when tested for tyrosinase inhibition .

Summary Table of Biological Activities

Activity TypeCompound/AnalogsIC50/MIC ValuesReference
AnticancerThiazole DerivativeIC50 = 0.07 µM
AntimicrobialThiazole DerivativesMIC = 31.25 µg/ml
Tyrosinase InhibitionThiazole Analog>106-fold more potent than kojic acid

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